1,4,5,6-Tetrahydrocyclopenta[c]pyrazole

Cav2.2 channel blockers chronic pain scaffold regioisomerism

Accelerate your CNS and metabolic disease programs with this privileged, fused pyrazole scaffold. Traditional flexible pyrazoles often suffer from poor target selectivity and metabolic instability, delaying lead optimization. This rigid bicyclic core provides a direct solution. - Unique conformational constraint enhances target binding specificity and ADME stability over non-cyclic analogs. - Balanced LogP (0.898) and low MW (108.14) align with CNS drug-like guidelines, ideal for brain-penetrant inhibitor design. - Serves as the direct precursor to clinical-stage GPR109a agonist MK-0354, with established scalable one-pot synthesis. Supplied as a stable free base (mp 58°C) with full QC documentation, ensuring smooth transition from research to pilot production.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 2214-03-1
Cat. No. B1296075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
CAS2214-03-1
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2
InChIInChI=1S/C6H8N2/c1-2-5-4-7-8-6(5)3-1/h4H,1-3H2,(H,7,8)
InChIKeyTUVBJSPUCMUOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Core Scaffold for Kinase & GPCR Drug Discovery


1,4,5,6-Tetrahydrocyclopenta[c]pyrazole (CAS 2214-03-1, molecular formula C6H8N2, molecular weight 108.14 g/mol) is a rigid, partially saturated bicyclic heterocycle comprising a cyclopentane ring fused to a pyrazole core . This scaffold serves as a privileged pharmacophore in medicinal chemistry, offering a conformationally constrained framework that enhances target binding specificity and metabolic stability compared to more flexible, non-cyclic pyrazole analogs [1]. The compound is commercially available as a solid with a melting point of 58°C and a LogP of approximately 0.898, which confers a balanced lipophilicity profile favorable for blood-brain barrier penetration and oral bioavailability optimization [2]. Its versatile synthetic handle at the pyrazole N-H and C-3 positions enables rapid diversification into advanced leads for kinase inhibition, GPCR modulation, and other therapeutic applications [1].

1
Regioisomer-defined synthetic diversification at N-H and C-3 positions supports parallel lead generation
2
Reported CNS drug-like lipophilicity profile enables brain-penetrant probe design
3
Solid-state free base handling supports ambient storage and high-throughput synthesis workflows

Why Substitution Fails: Regioisomer-Dependent Selectivity


The tetrahydrocyclopenta[c]pyrazole scaffold exhibits regioisomer-dependent pharmacological activity that precludes simple interchange with closely related analogs. The 2,4,5,6-regioisomer demonstrates potent N-type calcium channel (Cav2.2) blockade with in vivo efficacy in a rat chronic pain model, whereas the 1,4,5,6-regioisomer is preferentially utilized as a synthetic precursor to derivatives targeting GPR109a (niacin receptor) and various kinases [1][2]. Moreover, the fused bicyclic framework imparts a unique conformational rigidity and hydrogen-bonding topology distinct from monocyclic pyrazoles or indazoles, directly influencing selectivity profiles and off-target risk [1]. Substituting with a non-fused pyrazole analog or an alternative regioisomer would therefore compromise target engagement, alter physicochemical properties critical for ADME optimization, and invalidate established structure-activity relationships (SAR) [2][3].

Target Scaffold
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: employed as intermediate for GPR109a and kinase inhibitor programs
Fused bicyclic framework provides conformational rigidity distinct from monocyclic pyrazoles
Potential Substitute
2,4,5,6-regioisomer: reported Cav2.2 channel activity; not utilized in GPR109a/kinase SAR
Non-fused pyrazoles or indazoles may alter hydrogen-bonding topology and selectivity profiles

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Quantitative Comparison with Closest Analogs


Regioisomeric Specificity in Calcium Channel Blockade

A direct SAR comparison reveals that the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole regioisomer exhibits potent inhibition of Cav2.2 channels (N-type calcium channels) with in vivo efficacy in a rat Complete Freund's Adjuvant (CFA) inflammatory pain model, whereas the 1,4,5,6-regioisomer (CAS 2214-03-1) is inactive in this assay and instead serves as a key intermediate for derivatization toward other targets such as GPR109a and TrkA [1][2]. This functional divergence underscores that regioisomer selection is not interchangeable and must be guided by the intended pharmacological application.

Regioisomer Activity Divergence
Class-level
1,4,5,6-regioisomer: inactive in Cav2.2 assay; used as synthetic building block. 2,4,5,6-regioisomer derivatives: functional Cav2.2 blockade in rat CFA pain model.
Regioisomer-dependent Cav2.2 functional activity; selection must match target program context.
Data from cross-study SAR; direct head-to-head comparison not available.
Cav2.2 channel blockers chronic pain scaffold regioisomerism

Optimized Lipophilicity for CNS Penetration

The unsubstituted 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold possesses a calculated LogP of 0.898 and a molecular weight of 108.14 g/mol, placing it within the optimal range for CNS penetration (typically MW < 400, LogP 1-3) [1][2]. In contrast, the 3-carboxylic acid derivative (CAS 5932-32-1) exhibits a LogP of approximately 0.60 and substantially higher PSA, while the 3-tetrazole derivative MK-0354 (CAS 851776-28-8) has a LogP of 0.67 [3]. The parent scaffold's balanced lipophilicity enables medicinal chemists to modulate ADME properties through substitution without starting from a suboptimal baseline, thereby accelerating lead optimization for CNS and oral programs.

CNS Drug-like Profile
Reported
LogP 0.898, MW 108.14 g/mol
3-carboxylic acid analog: LogP ~0.60; MK-0354: LogP 0.67
Scaffold lipophilicity supports CNS drug-like property optimization; acidic analogs exhibit higher polarity.
Calculated LogP values from vendor and database sources.
CNS drug design ADME optimization lipophilic efficiency

Thermal Stability and Room-Temperature Storage Advantage

The parent compound exhibits a well-defined melting point of 58°C and remains stable when stored sealed at room temperature, as per multiple vendor specifications [1]. This contrasts with the hydrochloride salt form (CAS 2214-03-1 HCl), which is more hygroscopic and requires refrigeration, and with certain 3-substituted derivatives that are oils at ambient conditions. The solid-state stability of the free base simplifies handling, storage, and weighing accuracy in both small-scale discovery and large-scale manufacturing settings, reducing the operational complexity and cost associated with cold-chain logistics or specialized equipment.

Solid-State Handling
Reported
mp 58°C; stable solid at room temperature (free base)
HCl salt: hygroscopic, requires refrigeration
Free base solid-state facilitates ambient handling; salt forms may require cold-chain logistics.
Vendor-reported storage recommendations.
process chemistry solid-state stability scale-up

Proven Precursor to Clinical Candidate MK-0354 and TrkA Inhibitors

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole is the core synthetic building block for MK-0354, a GPR109a partial agonist that advanced to Phase I clinical trials for dyslipidemia [1][2]. MK-0354 demonstrated EC50 values of 1.65 μM (human GPR109a) and 1.08 μM (mouse GPR109a) in functional cAMP assays, with confirmed in vivo plasma free fatty acid lowering effects [2]. Furthermore, substituted derivatives of this scaffold exhibit potent TrkA kinase inhibition with IC50 < 100 nM in LanthaScreen Eu kinase binding assays [3]. In contrast, the 2,4,5,6-regioisomer has not been reported to yield clinical candidates in these therapeutic areas. The commercial availability of the 1,4,5,6-scaffold in high purity (≥96-98%) with batch-specific QC documentation (NMR, HPLC) ensures reliable access to a validated starting material for lead generation programs .

Derivatization Outcome
Head-to-head, Reported
1,4,5,6-scaffold → MK-0354 (GPR109a partial agonist, Phase I context), TrkA inhibitors (IC50
2,4,5,6-scaffold → preclinical Cav2.2 blockers only
1,4,5,6-regioisomer reported as precursor to clinical-stage tool compound and kinase inhibitors; 2,4,5,6- not.
MK-0354: Phase I trial context; TrkA: LanthaScreen binding assay.
Ionization Profile
Class-level
pKa (N-H) ~11.0; density 1.20 g/cm³
3-carboxylic acid analog: pKa ~4.4; MK-0354: pKa ~16.5
Near-neutral pKa may support salt selection context; highly acidic/basic analogs differ significantly.
Predicted pKa values from chemical databases.
drug intermediate MK-0354 TrkA kinase inhibitor

Physicochemical Properties for Salt Selection and Formulation

The parent scaffold exhibits a predicted density of 1.200 ± 0.06 g/cm³ and a pyrazole N-H pKa estimated at approximately 11.03 [1]. This basicity profile contrasts with the 3-carboxylic acid derivative (pKa ~4.4) and the 3-tetrazole analog MK-0354 (pKa ~16.5), indicating that the unsubstituted scaffold is neither strongly acidic nor strongly basic, which can simplify salt formation strategies and reduce the risk of pH-dependent solubility or stability issues . The moderate density also suggests a crystalline packing amenable to solid-form screening and formulation development. In comparison, the 2,4,5,6-regioisomer-5-carboxylic acid exhibits a higher pKa (12.58), further highlighting regioisomer-dependent ionization behavior .

Ionization Profile
Class-level
pKa (N-H) ~11.0; density 1.20 g/cm³
3-carboxylic acid analog: pKa ~4.4; MK-0354: pKa ~16.5
Near-neutral pKa may support salt selection context; highly acidic/basic analogs differ significantly.
Predicted pKa values from chemical databases.
salt screening formulation development preformulation

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Validated Application Scenarios


Lead Generation for CNS-Penetrant Kinase Inhibitors

The scaffold's LogP of 0.898 and molecular weight of 108.14 align with CNS drug-like property guidelines [1][2]. Researchers can leverage the 1,4,5,6-scaffold as a starting point for designing brain-penetrant kinase inhibitors (e.g., TrkA, with reported IC50 < 100 nM for substituted derivatives) [3], avoiding the excessive polarity of 3-carboxylic acid analogs (LogP ≈ 0.60) that may limit CNS exposure.

GPR109a-Targeted Metabolic Disease Programs

As the direct synthetic precursor to MK-0354—a clinical-stage GPR109a partial agonist with confirmed in vivo plasma free fatty acid lowering effects [4][5]—this scaffold is essential for medicinal chemistry efforts aimed at dyslipidemia, atherosclerosis, and related metabolic disorders. The established one-pot, scalable synthesis from cyclopentanone and 1H-tetrazole-5-carboxylic acid ester enables efficient derivatization [4].

HTS Library Synthesis and Fragment-Based Drug Discovery

The compound's solid-state stability at room temperature (melting point 58°C), non-hygroscopic free base form, and commercial availability at 96-98% purity with QC documentation (NMR, HPLC) make it an ideal building block for parallel synthesis of diverse screening libraries . Its low molecular weight (108.14) and balanced lipophilicity also qualify it as a fragment for FBDD campaigns targeting protein-protein interactions and enzyme active sites.

Process Chemistry and Scalable Manufacturing of Advanced Intermediates

The scaffold's amenability to one-pot pseudo-Claisen condensation reactions (as demonstrated in the synthesis of MK-0354) and its favorable solid-state properties support seamless transition from discovery-scale synthesis to pilot-plant production [4]. Procurement of the free base (rather than the hygroscopic hydrochloride salt) reduces handling complexity and improves yield reproducibility in multi-step sequences.

Application
Selection Property
Validation Focus
CNS Kinase Inhibitor Research
CNS drug-like property profile
Brain permeability and kinase selectivity assays
GPR109a Metabolic Disorder Studies
GPR109a scaffold derivatization
GPR109a functional cAMP assay context
HTS & Fragment-Based Screening
Solid-state stability and low MW
Parallel synthesis and fragment elaboration
Scalable Intermediate Manufacturing
Scalable synthetic route, solid handling
Process robustness and yield reproducibility

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